![molecular formula C11H16O2 B13713554 2-Hydroxyspiro[5.5]undec-2-en-4-one CAS No. 61733-79-7](/img/structure/B13713554.png)
2-Hydroxyspiro[5.5]undec-2-en-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyspiro[55]undec-2-en-4-one is a spirocyclic compound characterized by a unique structural motif where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyspiro[5.5]undec-2-en-4-one typically involves multicomponent reactions. One common method includes the condensation of dimedone, acetoacetic ester, and allylamine under specific conditions . The reaction proceeds through a cascade carbocyclization mechanism, leading to the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyspiro[5.5]undec-2-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The spirocyclic structure allows for various substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include spirocyclic ketones, alcohols, and substituted derivatives, which can be further utilized in various applications.
Scientific Research Applications
2-Hydroxyspiro[5.5]undec-2-en-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex spirocyclic compounds.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 2-Hydroxyspiro[5.5]undec-2-en-4-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. This makes the compound a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic structure but contains nitrogen and oxygen atoms in the ring.
3-Hydroxyspiro[5.5]undec-8-en-2-yl acetate: Another spirocyclic compound with a different functional group arrangement.
Uniqueness
2-Hydroxyspiro[5.5]undec-2-en-4-one is unique due to its specific hydroxyl and spirocyclic structure, which provides distinct chemical reactivity and biological activity compared to other spirocyclic compounds.
Properties
CAS No. |
61733-79-7 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2-hydroxyspiro[5.5]undec-2-en-4-one |
InChI |
InChI=1S/C11H16O2/c12-9-6-10(13)8-11(7-9)4-2-1-3-5-11/h6,12H,1-5,7-8H2 |
InChI Key |
QLXXMQIQECQMEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(=CC(=O)C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



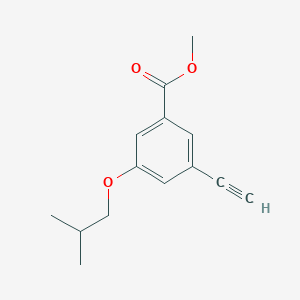
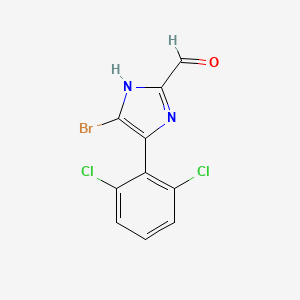
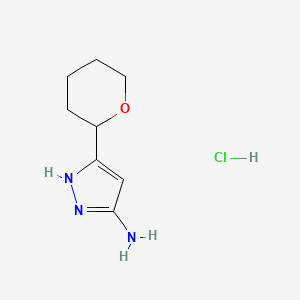
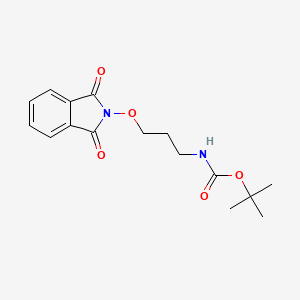
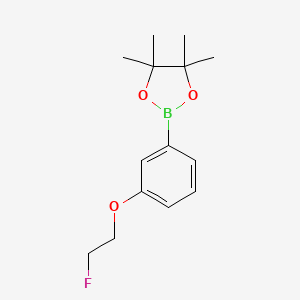
![4-[(4-Phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione](/img/structure/B13713516.png)
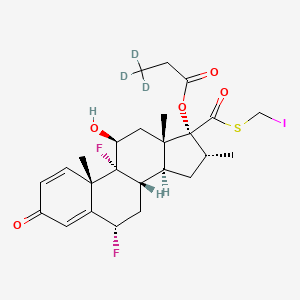
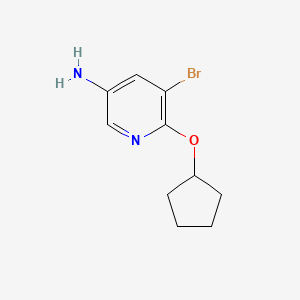
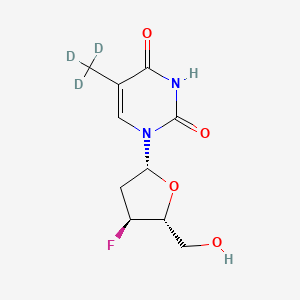


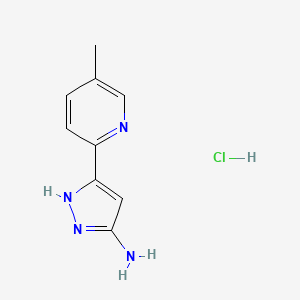
![9-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13713563.png)
